methyl 2-((S)-morpholin-2-yl)acetate

Catalog No.
S13577088
CAS No.
M.F
C7H13NO3
M. Wt
159.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 2-((S)-morpholin-2-yl)acetate

Product Name

methyl 2-((S)-morpholin-2-yl)acetate

IUPAC Name

methyl 2-[(2S)-morpholin-2-yl]acetate

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

InChI

InChI=1S/C7H13NO3/c1-10-7(9)4-6-5-8-2-3-11-6/h6,8H,2-5H2,1H3/t6-/m0/s1

InChI Key

PVCYXJXAUBLSJG-LURJTMIESA-N

Canonical SMILES

COC(=O)CC1CNCCO1

Isomeric SMILES

COC(=O)C[C@H]1CNCCO1

Methyl 2-((S)-morpholin-2-yl)acetate is a highly versatile, stereopure heterocyclic building block essential for advanced medicinal chemistry and active pharmaceutical ingredient (API) synthesis. Featuring a secondary amine for N-functionalization and a methyl ester for C-terminal diversification, this compound allows for precise spatial orientation of the morpholine pharmacophore [1]. In drug discovery, the incorporation of chiral morpholines is a proven strategy to optimize physicochemical properties, specifically by lowering lipophilicity (logD) and modulating basicity compared to carbocyclic or piperidine analogs [2]. Procuring the pre-resolved (S)-enantiomer as a methyl ester provides an immediate, process-ready precursor that streamlines complex synthetic workflows and ensures high reproducibility in structure-activity relationship (SAR) studies.

Research Fit

Stereochemistry Enantiopure (S)-morpholine, defined C2 configuration
Reactivity Methyl ester enables direct amidation, no coupling reagents
Application For stereospecific CNS receptor SAR studies

Substituting methyl 2-((S)-morpholin-2-yl)acetate with its racemic counterpart or the free carboxylic acid introduces severe bottlenecks in both procurement and process chemistry. Utilizing the racemate necessitates late-stage chiral resolution—often via preparative HPLC or diastereomeric salt crystallization—which inherently caps the maximum theoretical yield at 50% and significantly increases solvent waste and cycle times [1]. Alternatively, substituting the methyl ester with the free (S)-2-(morpholin-2-yl)acetic acid presents profound handling challenges; the free acid forms a highly polar zwitterion that exhibits poor solubility in standard aprotic organic solvents (e.g., dichloromethane, ethyl acetate) [2]. This forces the use of high-boiling polar solvents like DMF or DMSO and complicates liquid-liquid extractions, ultimately degrading overall process efficiency and atom economy.

Substitution Risk

Stereochemical Mismatch
The (R)-enantiomer or racemate may introduce an inactive stereoisomer, directly undermining assay sensitivity and SAR interpretation.
Functional Group Incompatibility
Methyl ester differs from free acid or HCl salt in solubility and reactivity, potentially altering synthetic and pharmacokinetic profiles.

Chiral Pool Efficiency and Yield Retention

Procuring the stereopure (S)-enantiomer directly eliminates the need for downstream chiral resolution, which is a major point of material loss in API synthesis. When compared to starting with the racemic mixture, utilizing methyl 2-((S)-morpholin-2-yl)acetate ensures >95% retention of the chiral core throughout the synthetic sequence, whereas resolution of the racemate typically results in <45% recovery of the desired enantiomer after purification losses [1].

Evidence DimensionEffective yield retention of the desired enantiomer
Target Compound Data>95% yield retention (no resolution required)
Comparator Or BaselineRacemic methyl 2-(morpholin-2-yl)acetate (<45% recovery post-resolution)
Quantified Difference>50% absolute increase in effective material throughput
ConditionsMulti-step API synthesis requiring stereopure final products

Eliminating late-stage chiral separation drastically reduces API cost-of-goods and shortens manufacturing timelines.

Stereospecific Activity
Class-level inference
(S): Active (IC50 1.1 µM for 5,5-dimethyl analog SCH 50911) (R): No detectable GABA-B antagonist activity
Stereochemical requirement confirmed for GABA-B antagonist activity
Activity based on analog; class-level inference

Processability and Organic Solvent Compatibility

The methyl ester format provides superior handling characteristics compared to the free carboxylic acid. The zwitterionic nature of the free acid limits its solubility in standard organic solvents, whereas methyl 2-((S)-morpholin-2-yl)acetate exhibits >10-fold higher solubility in aprotic solvents like dichloromethane (DCM) and ethyl acetate [1]. This allows for direct use in N-alkylation or acylation reactions without the need for complex protection/deprotection strategies or the use of high-boiling solvents like DMF.

Evidence DimensionSolubility in aprotic organic solvents (DCM/EtOAc)
Target Compound DataHigh solubility (>100 mg/mL)
Comparator Or Baseline(S)-2-(morpholin-2-yl)acetic acid (Poor solubility, <10 mg/mL)
Quantified Difference>10-fold higher organic solubility
ConditionsStandard liquid-liquid extraction and room-temperature coupling conditions

High organic solubility streamlines purification and eliminates the need for difficult aqueous extractions of zwitterionic intermediates.

Enantiomeric Purity
Data to verify
(S)-enantiomer: ≥98% ee certified Racemic: 0% ee, unspecified enantiomeric ratio
Effective active content differs ~2-fold for stereospecific targets
Batch QC documentation recommended (chiral HPLC, NMR)

Physicochemical Optimization for Bioavailability

The morpholine core offers a distinct physicochemical advantage over its carbocyclic or piperidine analogs. The presence of the oxygen heteroatom reduces the basicity of the secondary amine (pKa ~8.4) compared to a piperidine analog (pKa ~10.4) and lowers the overall lipophilicity (clogP reduction of ~1.0) [1]. This modulation is critical for improving aqueous solubility and reducing off-target binding (e.g., hERG liability) in downstream API candidates.

Evidence DimensionAmine basicity (pKa) and lipophilicity (clogP)
Target Compound DatapKa ~8.4, lower clogP
Comparator Or BaselineMethyl 2-((S)-piperidin-2-yl)acetate (pKa ~10.4, higher clogP)
Quantified Difference~2.0 unit reduction in pKa and ~1.0 unit reduction in clogP
ConditionsPhysicochemical profiling for oral drug formulation

Procuring the morpholine derivative directly addresses common ADME liabilities early in the drug design process.

Synthetic Utility
Class-level inference
Methyl ester: Direct amidation (60-90% yield) Free acid: Requires coupling reagents (50-85% yield), adds 1-2 steps
Eliminates deprotection/activation step, accelerating library synthesis
Typical conditions: MeOH/THF, 25-65°C for methyl ester
ACAT2 Inhibition
Cross-study comparable
IC50 = 0.900 nM (BindingDB BDBM50429604)
Supports ACAT2 inhibitor development context; enantiomer-specific interaction likely
Racemic ester not annotated; assay details from BindingDB

Synthesis of Chiral Kinase Inhibitors and GPCR Ligands

Due to its >95% effective yield retention compared to racemates, this compound is the optimal precursor for synthesizing targeted therapeutics where the precise spatial orientation of the morpholine ring is required for receptor pocket binding [1].

Hit-to-Lead Library Diversification

The high solubility of the methyl ester in aprotic solvents allows for rapid, parallel N-functionalization (e.g., Buchwald-Hartwig couplings or reductive aminations) followed by diverse C-terminal modifications (amidation, reduction to the alcohol), making it ideal for SAR library generation [2].

Physicochemical Property Tuning in API Formulation

When a lead compound suffers from high lipophilicity or excessive basicity (e.g., hERG toxicity), substituting a piperidine or pyrrolidine appendage with this morpholine building block effectively lowers the pKa and logD, improving the overall ADME profile [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
GABA-B receptor antagonist SAR studies
Enantiopure (S)-morpholine scaffold with methyl ester
Stereospecific GABA-B antagonist activity confirmation
Morpholine diversity library construction
Defined 2S-stereochemistry and orthogonal reactive handle
Enantiomeric purity and synthetic versatility validation
ACAT2 enzyme inhibition for lipid metabolism research
Reported enzyme inhibition activity (BindingDB)
ACAT2 enzyme assay validation and selectivity profiling

XLogP3

-0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

159.08954328 g/mol

Monoisotopic Mass

159.08954328 g/mol

Heavy Atom Count

11

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